molecular formula C14H17N3O B7508837 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine

4-[(1-Phenylpyrazol-4-yl)methyl]morpholine

Cat. No.: B7508837
M. Wt: 243.30 g/mol
InChI Key: YZQQMBJWGRYTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-Phenylpyrazol-4-yl)methyl]morpholine, also known as PPM, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. PPM is a member of the pyrazole family of compounds, which have been extensively studied for their biological and pharmacological properties. In

Scientific Research Applications

4-[(1-Phenylpyrazol-4-yl)methyl]morpholine has been found to have various scientific research applications. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their biological and catalytic properties. This compound has also been used as a fluorescent probe for the detection of metal ions in biological samples. In addition, this compound has been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs.

Mechanism of Action

The mechanism of action of 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine is not fully understood, but it is believed to act as a chelating agent, forming stable complexes with metal ions. This property has been utilized in its various applications, such as the detection of metal ions and drug delivery.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This compound has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine is its ability to form stable complexes with metal ions, which makes it useful in various research applications. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments. In addition, the synthesis of this compound can be challenging, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research on 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine. One area of interest is the development of new metal complexes using this compound as a ligand, which may have potential applications in catalysis and drug delivery. Another area of interest is the study of the biological and pharmacological properties of this compound and its derivatives, which may lead to the development of new drugs for the treatment of various diseases. Finally, the development of new synthesis methods for this compound may improve its availability for research purposes.

Synthesis Methods

The synthesis of 4-[(1-Phenylpyrazol-4-yl)methyl]morpholine involves the reaction of 1-phenyl-4-chloropyrazole with morpholine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained by filtration and subsequent purification. This method has been reported to yield this compound in high purity and yield.

Properties

IUPAC Name

4-[(1-phenylpyrazol-4-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-2-4-14(5-3-1)17-12-13(10-15-17)11-16-6-8-18-9-7-16/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQQMBJWGRYTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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